2-Bromo-4-(1,1-difluoroethyl)pyridine
Overview
Description
“2-Bromo-4-(1,1-difluoroethyl)pyridine” is an organic compound that belongs to the pyridine family. It has a molecular weight of 222.03 .
Synthesis Analysis
The synthesis of “2-Bromo-4-(1,1-difluoroethyl)pyridine” involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the reaction of the compound with carbon dioxide, providing the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(1,1-difluoroethyl)pyridine” is represented by the linear formula C7H6BrF2N . The InChI code for the compound is 1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
“2-Bromo-4-(1,1-difluoroethyl)pyridine” is a liquid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of the Application: This compound is used in the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes. This process involves the coupling of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes using palladium catalysis .
- Methods of Application: The reaction involves the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base. High yields in arylated heteroarenes were obtained .
- Results or Outcomes: This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Application 2: Building Block in Cross Coupling Reactions
- Summary of the Application: 2-Bromopyridine is used as a building block in the formation of C−N bond by various cross coupling reactions .
- Methods of Application: It is used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The outcomes of these reactions are not specified in the source .
properties
IUPAC Name |
2-bromo-4-(1,1-difluoroethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQIOIGWMUPNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,1-difluoroethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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